Methyl 1-(4-aminophenyl)azetidine-3-carboxylate
Overview
Description
Methyl 1-(4-aminophenyl)azetidine-3-carboxylate: is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features an amino group attached to the phenyl ring and a carboxylate ester group. It is a versatile compound with applications in various fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminophenylacetic acid as the starting material.
Reaction Steps: The process involves the formation of an azetidine ring through cyclization reactions. This can be achieved using reagents like thionyl chloride to convert the carboxylic acid to an acid chloride, followed by cyclization with ammonia or an amine derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some advanced production methods utilize continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group on the phenyl ring can be oxidized to form nitro compounds.
Reduction: The azetidine ring can undergo reduction reactions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Electrophiles like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amines: Formed through the reduction of the azetidine ring.
Substituted Azetidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Methyl 1-(4-aminophenyl)azetidine-3-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammation. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds with biological targets, while the azetidine ring can interact with enzymes and receptors. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate: Similar structure but with a cyclopropane ring instead of azetidine.
4-Methyl-1-(4-aminophenyl)piperazine: Contains a piperazine ring instead of azetidine.
Uniqueness: Methyl 1-(4-aminophenyl)azetidine-3-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-9(12)3-5-10/h2-5,8H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGWKLRKBZGPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695065 | |
Record name | Methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-92-8 | |
Record name | Methyl 1-(4-aminophenyl)-3-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887595-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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